2,2'-Azobis(2-amidinopropane)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2'-Azobis(2-amidinopropane) (AAPH) is a synthetic compound that is widely used in scientific research. It is a free radical generator that is commonly used to induce oxidative stress in cells and tissues. AAPH is also used to study the mechanisms of oxidative damage and the effects of antioxidants.

Applications De Recherche Scientifique

Use in Polymerization Studies

2,2'-Azobis(2-amidinopropane) (ABAP) has been identified as an efficient photoinitiator of vinyl pyrrolidone polymerization in aqueous solution. This process demonstrates a considerable increase in efficiency compared to other initiators under similar conditions, highlighting ABAP's potential in polymer science (Encinas, Lissi & Quiroz, 1992).

Role in Oxidative Stress Studies

ABAP has been used in research to induce oxidative stress in biological systems, such as in human erythrocytes and liver cells. This application is crucial for studying the antioxidant activities of various compounds and understanding oxidative stress mechanisms (Shu-min Liu & Huihua Huang, 2016).

Investigation of Decomposition and Hydrolysis

Studies have examined the thermal decomposition and hydrolysis of ABAP, revealing insights into its stability and reactivity under different conditions. This research is vital for understanding its behavior in various applications, particularly in polymerization and oxidative stress studies (Katsukiyo Ito, 1973).

Analysis in Pharmaceutical Sciences

ABAP's degradation and hydrolysis in aqueous solutions have been analyzed to understand its role as a free radical generator in small molecule and protein therapeutics. This research contributes to the field of pharmaceutical sciences, particularly in the context of drug stability and oxidative degradation (Jay R. Werber et al., 2011).

Enhancing Hyperthermic Apoptosis

In medical research, ABAP has been found to enhance apoptosis induced by hyperthermia, suggesting its potential use as a heat sensitizer in cancer treatment. This application is significant for developing new therapeutic approaches (F.-J. Li et al., 2003).

Detection in Polymeric Materials

ABAP has been detected in polyvinylpyrrolidone using capillary electrophoresis, a technique that improves detection sensitivity significantly. This application is important for quality control in the manufacturing of polymeric materials (C. Lou et al., 2019).

Evaluation of Oxidative Stability in Monoclonal Antibodies

ABAP is used to assess the oxidative susceptibility of monoclonal antibodies, enabling site-specific studies of oxidative stability in biologic drug products. This application is crucial in the pharmaceutical industry for evaluating drug developability and manufacturability (M. Dion et al., 2018).

Propriétés

Numéro CAS |

13217-66-8 |

|---|---|

Nom du produit |

2,2'-Azobis(2-amidinopropane) |

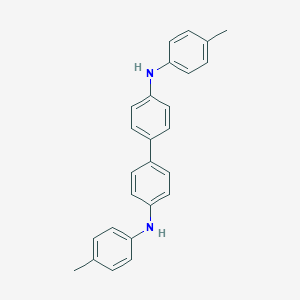

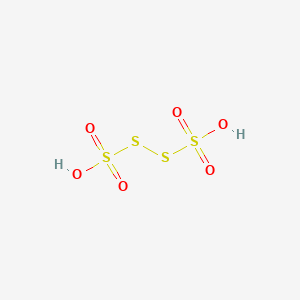

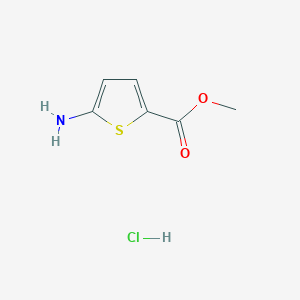

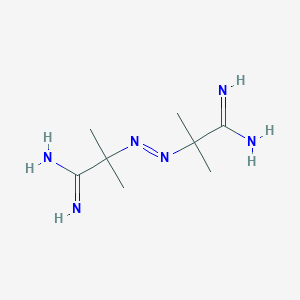

Formule moléculaire |

C8H18N6 |

Poids moléculaire |

198.27 g/mol |

Nom IUPAC |

2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide |

InChI |

InChI=1S/C8H18N6/c1-7(2,5(9)10)13-14-8(3,4)6(11)12/h1-4H3,(H3,9,10)(H3,11,12) |

Clé InChI |

CCTFAOUOYLVUFG-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=N)N)N=NC(C)(C)C(=N)N |

SMILES canonique |

CC(C)(C(=N)N)N=NC(C)(C)C(=N)N |

Numéros CAS associés |

15453-05-1 (mono-hydrochloride) 2997-92-4 (di-hydrochloride) 79629-13-3 (acetate) |

Synonymes |

2,2'-azo-bis(2-amidinopropane) 2,2'-azobis(2-amidinopropane) 2,2'-azobis(2-amidinopropane) acetate 2,2'-azobis(2-amidinopropane) dihydrochloride 2,2'-azobis(2-amidinopropane) monohydrochloride 2,2'-azobis(2-amidinopropane)dihydrochloride 2,2'-azobis(2-methylpropaneimidamide) dihydrochloride 2,2'-azobis(2-methylpropionamidine) AAPH ABAP ABAPH AMPH cpd |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.